molecular formula C7H6N2O3 B13347913 3-(4-Cyanooxazol-5-yl)propanoic acid

3-(4-Cyanooxazol-5-yl)propanoic acid

Cat. No.: B13347913
M. Wt: 166.13 g/mol
InChI Key: SDDNSTKSBFZTPS-UHFFFAOYSA-N
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Description

3-(4-Cyanooxazol-5-yl)propanoic acid is a heterocyclic carboxylic acid featuring a five-membered oxazole ring substituted with a cyano group at position 4 and a propanoic acid moiety at position 5. The cyano group (-CN) is a strong electron-withdrawing substituent, likely increasing the acidity of the propanoic acid group compared to non-cyano analogs. For instance, oxazole-containing compounds are frequently explored for antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

3-(4-cyano-1,3-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C7H6N2O3/c8-3-5-6(12-4-9-5)1-2-7(10)11/h4H,1-2H2,(H,10,11)

InChI Key

SDDNSTKSBFZTPS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(O1)CCC(=O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanooxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the cyano group. One common method involves the cyclization of an appropriate precursor, such as a nitrile or an amide, under acidic or basic conditions. The reaction conditions often require the use of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Cyanooxazol-5-yl)propanoic acid may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures is optimized to maximize the efficiency of the synthesis while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanooxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole amines .

Scientific Research Applications

3-(4-Cyanooxazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Cyanooxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the oxazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxazole-Based Propanoic Acid Derivatives

The closest structural analog is 2-amino-3-(3-oxo-4-propan-2-yl-1,2-oxazol-5-yl)propanoic acid (CAS: 865792-23-0), which shares the oxazole-propanoic acid backbone but differs in substituents. Key distinctions include:

  • Substituents: The analog features a 3-oxo and 4-isopropyl group on the oxazole ring, whereas the target compound has a 4-cyano group.
  • Acidity: The cyano group in the target compound may lower the pKa of the propanoic acid compared to the 3-oxo substituent, enhancing solubility in polar solvents.
  • Synthetic Routes: highlights the use of malononitrile (a cyano source) in synthesizing heterocycles, suggesting the target compound could be synthesized via similar pathways involving cyano-containing reagents .

Chlorinated Phenylpropanoic Acid Derivatives (Antimicrobial Agents)

Chlorinated derivatives of 3-phenylpropanoic acid, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (), demonstrate significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. Key comparisons:

  • Bioactivity : The phenyl derivatives showed selective activity against bacteria, while oxazole-based compounds (e.g., pyran derivatives in ) exhibited antifungal effects, suggesting heterocycles influence microbial target preferences .

Imidazole and Pyran-Based Propanoic Acids

  • Imidazolone Derivative: 3-(5-oxo-4,5-dihydro-1H-imidazol-4-yl)propanoic acid () contains a fused imidazolone ring. The additional nitrogen in imidazole may enhance hydrogen-bonding capacity compared to oxazole, affecting pharmacokinetic properties.
  • Pyran-Based Analogs: Compounds like 3-(2-oxo-2H-pyran-6-yl)propanoic acid () showed moderate antifungal activity. The six-membered pyran ring vs. five-membered oxazole may alter steric interactions with biological targets .

Herbicidal Propanoic Acid Derivatives

Propanoic acids such as haloxyfop and fluazifop () are herbicidal, featuring trifluoromethylpyridinyloxy substituents. The target compound’s cyanooxazole group lacks the bulky aromatic substituents critical for herbicidal activity, highlighting how functional group variation dictates application .

Data Tables

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Compound Name Substituent/Backbone Biological Activity Key Reference
3-(4-Cyanooxazol-5-yl)propanoic acid Oxazole (4-CN) Hypothesized antimicrobial -
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Phenyl (Cl, OH) Antimicrobial (E. coli, S. aureus)
2-Amino-3-(3-oxo-4-isopropyl-oxazol-5-yl)propanoic acid Oxazole (3-oxo, 4-isoPr) Unknown
Haloxyfop Trifluoromethylpyridinyloxy Herbicidal
3-(2-Oxo-2H-pyran-6-yl)propanoic acid Pyran Antifungal (A. niger)

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